molecular formula C17H21N3O3S B11122439 1-[(3-Methoxyphenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine

1-[(3-Methoxyphenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B11122439
M. Wt: 347.4 g/mol
InChI Key: MDZIDWJDXYFQQW-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 3-methoxyphenylsulfonyl group and a pyridin-2-ylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methoxyphenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methoxyphenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, sulfonium salts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Methoxyphenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine
  • 1-[(3-Methoxyphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine

Uniqueness

1-[(3-Methoxyphenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine

InChI

InChI=1S/C17H21N3O3S/c1-23-16-6-4-7-17(13-16)24(21,22)20-11-9-19(10-12-20)14-15-5-2-3-8-18-15/h2-8,13H,9-12,14H2,1H3

InChI Key

MDZIDWJDXYFQQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=N3

Origin of Product

United States

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